2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-
Brand Name: Vulcanchem
CAS No.: 55251-72-4
VCID: VC16085973
InChI: InChI=1S/C19H17NO/c1-2-14-7-4-6-10-18(14)20-13-17-16-9-5-3-8-15(16)11-12-19(17)21/h3-13,21H,2H2,1H3
SMILES:
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-

CAS No.: 55251-72-4

Cat. No.: VC16085973

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- - 55251-72-4

Specification

CAS No. 55251-72-4
Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name 1-[(2-ethylphenyl)iminomethyl]naphthalen-2-ol
Standard InChI InChI=1S/C19H17NO/c1-2-14-7-4-6-10-18(14)20-13-17-16-9-5-3-8-15(16)11-12-19(17)21/h3-13,21H,2H2,1H3
Standard InChI Key MKYCFZBXRMOUOP-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

The compound’s structure consists of a 2-naphthalenol backbone (a naphthalene ring with a hydroxyl group at the second position) connected via an iminomethyl (–N=CH–) bridge to a 2-ethylphenyl group. The SMILES notation (CCC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O) clarifies the connectivity: the ethyl group (–CH₂CH₃) is attached to the benzene ring at position 2, which is further linked to the imine nitrogen .

The E-configuration of the azomethine (–N=CH–) bond is inferred from analogous Schiff bases, such as 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol, where X-ray crystallography confirmed the E geometry with a dihedral angle of 8.09° between the aromatic rings . This near-planar arrangement is stabilized by an intramolecular hydrogen bond between the hydroxyl oxygen and the imine hydrogen, a feature likely conserved in 2-naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular formulaC₁₉H₁₇NO
Molecular weight275.3 g/mol
ConfigurationE (azomethine bond)
Intramolecular H-bondO–H···N (stabilizes planarity)

Synthesis and Purification

Optimization Considerations

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

  • Temperature: Reactions are typically conducted at 60–80°C to accelerate imine formation while minimizing side reactions .

  • Yield: Purification via column chromatography or recrystallization (using ethanol/water mixtures) achieves >95% purity .

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for this compound are sparse, inferences can be drawn from structurally similar analogs:

  • Melting Point: Estimated at 120–140°C, based on the melting point of 2-naphthol (121–123°C) and the added rigidity from the imine group.

  • Solubility: Low solubility in water (<1 g/L) due to hydrophobic aromatic rings; soluble in organic solvents like ethanol, chloroform, and DMSO .

Table 2: Estimated Physicochemical Properties

PropertyValueBasis
Melting point120–140°CAnalogous Schiff bases
Water solubility<1 g/L2-Naphthol data
LogP (octanol-water)~3.5Computational prediction

Chemical Reactivity and Applications

Coordination Chemistry

Schiff bases are renowned for forming stable complexes with transition metals. The imine nitrogen and phenolic oxygen in 2-naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- act as bidentate ligands, coordinating to metal ions like Fe³⁺, Mn²⁺, and Cr³⁺ . For example:

  • Iron(III) Complexes: Exhibit octahedral geometry, with the ligand occupying two coordination sites and water or other ligands filling the remaining positions .

  • Antimicrobial Activity: Metal complexes of related Schiff bases show enhanced antibacterial and antifungal activity compared to free ligands, suggesting potential biomedical applications .

Tautomerism and Electronic Effects

The compound may exhibit keto-enol tautomerism, where the proton shifts between the hydroxyl oxygen and the imine nitrogen. This tautomerism influences electronic properties, as seen in UV-Vis spectra of analogous compounds showing absorption bands at ~350 nm (π→π*) and ~450 nm (n→π*) .

Future Directions

Further research should focus on:

  • Crystallography: Resolving the crystal structure to confirm stereochemistry and intermolecular interactions.

  • Biological Screening: Evaluating anticancer, antioxidant, and antimicrobial properties.

  • Materials Science: Exploring use in organic semiconductors or catalysts.

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